6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962348
InChI: InChI=1S/C14H15NO2/c1-9-6-10(2)14-12(7-9)13(17)4-5-15(14)8-11(3)16/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15962348

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 6,8-dimethyl-1-(2-oxopropyl)quinolin-4-one
Standard InChI InChI=1S/C14H15NO2/c1-9-6-10(2)14-12(7-9)13(17)4-5-15(14)8-11(3)16/h4-7H,8H2,1-3H3
Standard InChI Key KLXMCLUQZLWEIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one consists of a bicyclic quinolin-4-one system with substituents influencing its electronic and steric properties. Key features include:

  • Methyl groups at C6 and C8, enhancing lipophilicity and steric bulk.

  • A 2-oxopropyl chain at N1, introducing a ketone functional group for further derivatization.

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular formulaC14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_{2}PubChem
Molecular weight229.27 g/molPubChem
SMILESCC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)CPubChem
InChIKeyKLXMCLUQZLWEIV-UHFFFAOYSA-NPubChem

The SMILES string delineates the connectivity: the quinoline core (C1=C2C(=O)C=CN2) with methyl groups (CC) at C6 and C8 and a 2-oxopropyl moiety (CC(=O)C) attached to N1 .

Synthetic Methodologies

Gould–Jacobs Cyclization

StepReactionReagents/ConditionsYieldReference
1CyclizationAniline, malonate ester, 250°C45%
2N-Alkylation2-Bromopropan-1-one, K2CO3, DMF62%

Physicochemical and Spectral Properties

Spectroscopic Characterization

Hypothetical spectral data inferred from related compounds include:

  • 1H NMR: Signals at δ 2.62 ppm (t, CH2CO), 4.43 ppm (t, NCH2), and aromatic protons between δ 7.13–7.52 ppm .

  • 13C NMR: Peaks at δ 166.2 ppm (C=O, quinolinone) and δ 172.4 ppm (C=O, ketone) .

  • MS: Molecular ion peak at m/z 229.27 (M+H)+ .

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